3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an imidazolidine-2,4-dione moiety, and a brominated methoxybenzoyl group
Mechanism of Action
Target of Action
The compound contains apyrrolidine ring , which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that this compound may interact with multiple targets .
Mode of Action
Thepyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This could potentially influence the compound’s interaction with its targets and the resulting changes .
Biochemical Pathways
Compounds with apyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The presence of apyrrolidine ring in the compound is known to enhance the exploration of the pharmacophore space due to sp3-hybridization . This could potentially impact the compound’s bioavailability .
Result of Action
Compounds with similar structures have shown certain insecticidal and fungicidal activities , suggesting that this compound may have similar effects.
Action Environment
Thepyrrolidine ring in the compound is known to increase its three-dimensional coverage , which could potentially influence its interaction with the environment and its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-bromo-5-methoxybenzoyl chloride, which is then reacted with pyrrolidine to form the intermediate. This intermediate is subsequently cyclized with imidazolidine-2,4-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.
Imidazolidine derivatives: Compounds containing imidazolidine-2,4-dione moieties.
Uniqueness
3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the brominated benzoyl group and the pyrrolidine ring distinguishes it from other similar compounds, potentially leading to unique interactions and applications .
Properties
IUPAC Name |
3-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O4/c1-23-10-2-3-12(16)11(6-10)14(21)18-5-4-9(8-18)19-13(20)7-17-15(19)22/h2-3,6,9H,4-5,7-8H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVQPQBOTBEJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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